5-Oxopyrrolidine-3-acetic Acid 5-Oxopyrrolidine-3-acetic Acid
Brand Name: Vulcanchem
CAS No.: 32741-98-3
VCID: VC6066540
InChI: InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
SMILES: C1C(CNC1=O)CC(=O)O
Molecular Formula: C6H9NO3
Molecular Weight: 143.142

5-Oxopyrrolidine-3-acetic Acid

CAS No.: 32741-98-3

Cat. No.: VC6066540

Molecular Formula: C6H9NO3

Molecular Weight: 143.142

* For research use only. Not for human or veterinary use.

5-Oxopyrrolidine-3-acetic Acid - 32741-98-3

Specification

CAS No. 32741-98-3
Molecular Formula C6H9NO3
Molecular Weight 143.142
IUPAC Name 2-(5-oxopyrrolidin-3-yl)acetic acid
Standard InChI InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Standard InChI Key YKTYYHBGRGVBPG-UHFFFAOYSA-N
SMILES C1C(CNC1=O)CC(=O)O

Introduction

Structural and Chemical Properties

The molecular framework of 5-oxopyrrolidine-3-acetic acid combines a lactam ring with a carboxylic acid side chain. The lactam ring introduces rigidity and hydrogen-bonding capabilities, while the acetic acid moiety enhances solubility in polar solvents and enables further functionalization. Key features include:

  • Lactam Ring: The five-membered ring with a ketone at the 5-position facilitates nucleophilic reactions at the carbonyl group, enabling the formation of hydrazones, Schiff bases, and other derivatives .

  • Acetic Acid Side Chain: The carboxyl group at the 3-position allows for esterification, amidation, or salt formation, broadening the compound’s utility in drug design .

Biological Activities and Mechanisms

Pyrrolidinone derivatives exhibit diverse biological activities, suggesting potential applications for 5-oxopyrrolidine-3-acetic acid:

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g., nitro, chloro) demonstrate potent antibacterial effects. For instance, 1-(4-hydroxy-3-nitrosophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed MIC values of 64 µg/mL against Staphylococcus aureus . The acetic acid moiety could enhance solubility, improving bioavailability in similar compounds.

Table 1: Antibacterial Activity of Pyrrolidinone Derivatives

Compound ClassTarget PathogenMIC (µg/mL)
Nitroso-substituted pyrrolidinoneStaphylococcus aureus64
Azo dye derivativesEscherichia coli128
Hydrazone analogsPseudomonas aeruginosa>128

Anti-Inflammatory and Antioxidant Effects

Compounds with free hydroxyl or carboxyl groups often exhibit radical-scavenging activity. For example, hydrazide derivatives of pyrrolidinones suppressed ROS production in murine macrophages by 40–60% at 50 µM . These effects align with the structural features of 5-oxopyrrolidine-3-acetic acid.

Applications in Drug Discovery

The structural versatility of 5-oxopyrrolidine-3-acetic acid makes it a promising candidate for:

Prodrug Development

Esterification of the acetic acid moiety could yield prodrugs with enhanced membrane permeability. For instance, ethyl ester analogs of related compounds showed 3-fold higher oral bioavailability in rodent models .

Targeted Therapeutics

Conjugation with monoclonal antibodies or peptide vectors could enable site-specific delivery. Azo-linked pyrrolidinones, for example, selectively accumulated in tumor tissues in preclinical studies .

Combination Therapies

Hybrid molecules incorporating pyrrolidinone and known pharmacophores (e.g., fluoroquinolones) may overcome drug resistance. A triazine-pyrrolidinone hybrid exhibited synergistic effects with ciprofloxacin against MRSA .

Challenges and Future Directions

Despite its potential, several hurdles must be addressed:

  • Synthetic Complexity: Multi-step syntheses and low yields (30–50%) limit scalability .

  • Toxicity Profiles: Some derivatives show hepatotoxicity at doses >100 mg/kg, necessitating structural optimization .

  • Mechanistic Uncertainty: The exact molecular targets of pyrrolidinones remain poorly characterized.

Future research should prioritize:

  • High-throughput screening to identify lead compounds.

  • In vivo pharmacokinetic studies to assess absorption and metabolism.

  • Computational modeling to predict structure-activity relationships.

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